3-(3,4-dimethylphenyl)sulfonyl-7-methoxy-N-(3-methoxyphenyl)chromen-2-imine
Description
This compound is a sulfonylated chromen-imine derivative with a complex substitution pattern. Its structure includes:
- A chromen (benzopyran) core substituted with a methoxy group at position 5.
- A sulfonyl group (-SO₂-) linked to a 3,4-dimethylphenyl moiety at position 3 of the chromen ring.
- An imine (-NH-) group connecting the chromen core to a 3-methoxyphenyl substituent.
Such derivatives are often explored for their biological activity (e.g., kinase inhibition, antimicrobial properties) or as intermediates in organic synthesis.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-7-methoxy-N-(3-methoxyphenyl)chromen-2-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5S/c1-16-8-11-22(12-17(16)2)32(27,28)24-13-18-9-10-21(30-4)15-23(18)31-25(24)26-19-6-5-7-20(14-19)29-3/h5-15H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJUJFBDPHWLAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(C=C(C=C3)OC)OC2=NC4=CC(=CC=C4)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethylphenyl)sulfonyl-7-methoxy-N-(3-methoxyphenyl)chromen-2-imine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromen-2-imine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonyl group: This is achieved through sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethylphenyl)sulfonyl-7-methoxy-N-(3-methoxyphenyl)chromen-2-imine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or sulfonyl groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3,4-dimethylphenyl)sulfonyl-7-methoxy-N-(3-methoxyphenyl)chromen-2-imine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethylphenyl)sulfonyl-7-methoxy-N-(3-methoxyphenyl)chromen-2-imine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Hypothetical comparisons would require structural analogs such as:
- Chromen-imine derivatives with varying substituents (e.g., halogenated, alkylated, or aryl-sulfonylated groups).
- Sulfonylated heterocycles (e.g., coumarin-sulfonamides, benzothiazole-sulfonates).
- Methoxy-substituted aromatics (e.g., methoxyphenyl ureas or benzothioamides, as in ).
Example Comparison Table (Hypothetical Data):
Key Observations (Speculative):
Substituent Effects : The 3,4-dimethylphenyl group in the target compound may enhance lipophilicity compared to simpler aryl groups (e.g., phenyl or 3-methoxyphenyl in ).
Sulfonyl vs. Urea Linkers : Sulfonyl groups typically improve metabolic stability compared to ureas, which could influence pharmacokinetics.
Chromen vs. Benzothioamide Cores : Chromen derivatives often exhibit fluorescence or photochemical activity, whereas benzothioamides () may prioritize hydrogen-bonding interactions.
Biological Activity
3-(3,4-Dimethylphenyl)sulfonyl-7-methoxy-N-(3-methoxyphenyl)chromen-2-imine is a synthetic compound belonging to the class of chromen-2-imines. Its unique structural features, including a sulfonyl group and methoxy substituents, suggest potential biological activities worth exploring. This article reviews the compound's biological activity, focusing on its synthesis, mechanisms of action, and research findings related to its therapeutic potential.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Chromen-2-Imine Core : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Sulfonyl Group : Conducted via sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections detail specific findings related to these activities.
Anticancer Activity
A study investigating various chromen-2-imine derivatives found that compounds similar to this compound showed significant cytotoxic effects against multiple human tumor cell lines. Notably:
- Cytotoxicity : The compound displayed potent growth inhibitory activity with IC50 values comparable to established anticancer drugs. For instance, related compounds with similar structural motifs exhibited IC50 values ranging from 0.008 to 0.064 μM against various cancer cell lines .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A549 (Lung) | TBD |
| Similar Derivative | MCF-7 (Breast) | 0.035 - 0.32 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. While specific data for this compound is limited, related chromen-2-imine derivatives have shown promising results against various bacterial strains and fungi:
- Mechanism : The proposed mechanism involves inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
The biological effects of this compound are believed to be mediated through interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, contributing to its anticancer and antimicrobial effects.
- Receptor Modulation : It could potentially modulate receptor activity associated with apoptosis and cell proliferation.
Case Studies
Several studies have documented the biological activity of chromen-2-imine derivatives:
- Study on Anticancer Properties : A recent investigation into structurally related compounds revealed that modifications at specific positions significantly enhanced cytotoxicity against cancer cell lines .
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of similar compounds, demonstrating significant inhibition against Gram-positive and Gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
